O-(2-Methylphenyl)hydroxylamine
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Overview
Description
O-(2-Methylphenyl)hydroxylamine: is an organic compound with the molecular formula C7H9NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One common method for preparing hydroxylamine derivatives involves the hydrolysis of oximes. This process can be coupled with electrodialysis to improve efficiency and yield.
O-Alkylation and Arylation: Another method involves the O-alkylation or O-arylation of hydroxylamines.
Industrial Production Methods: Industrial production of O-(2-Methylphenyl)hydroxylamine may involve large-scale application of the above synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2-Methylphenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitro compounds, depending on the conditions and reagents used.
Reduction: It can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
Chemistry: O-(2-Methylphenyl)hydroxylamine is used as a building block in organic synthesis. It can be employed in the synthesis of various nitrogen-containing compounds, including amines, amides, and N-heterocycles .
Biology and Medicine: In biological research, hydroxylamine derivatives are studied for their potential as enzyme inhibitors and as intermediates in the synthesis of pharmaceuticals. They can also be used in the development of diagnostic reagents .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of O-(2-Methylphenyl)hydroxylamine involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable intermediates with various electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment .
Comparison with Similar Compounds
Hydroxylamine: The parent compound, hydroxylamine, is less sterically hindered and more reactive.
O-Substituted Hydroxylamines: Compounds like O-(diphenylphosphinyl)hydroxylamine and hydroxylamine-O-sulfonic acid have different reactivity profiles due to the nature of their substituents.
Uniqueness: O-(2-Methylphenyl)hydroxylamine is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
O-(2-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)9-8/h2-5H,8H2,1H3 |
InChI Key |
XVUUAHJGFJVHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1ON |
Origin of Product |
United States |
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